A Technical Guide to the Molecular Structure and Characterization of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
A Technical Guide to the Molecular Structure and Characterization of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Executive Summary: The pyrimidine-2,4(1H,3H)-dione scaffold, commonly known as the uracil nucleus, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds. This guide provides an in-depth technical overview of a specific derivative, 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. We will dissect its molecular architecture, outline a robust synthetic pathway, detail the analytical techniques for its structural confirmation, and explore its potential therapeutic relevance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising molecular entity.
Introduction to the Pyrimidine-2,4-dione Scaffold
The pyrimidine ring system is fundamental to life, forming the core of nucleobases such as uracil, thymine, and cytosine. The uracil scaffold, in particular, has been the subject of extensive modification to develop therapeutic agents. Uracil derivatives have demonstrated a vast spectrum of pharmacological activities, including antiviral and anti-tumor properties.[1] The introduction of substituents at the N(1), N(3), C(5), and C(6) positions of the uracil ring is a common strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties, leading to enhanced bioactivity, selectivity, and reduced toxicity.[1]
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione incorporates a 4-methoxyphenyl group at the C-5 position. This substitution is significant as the methoxy-substituted phenyl ring can influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions with biological targets, making it a compound of considerable interest for drug discovery programs.
Molecular Structure and Physicochemical Properties
The core of the molecule is a six-membered pyrimidine ring featuring two carbonyl groups at positions 2 and 4 and two nitrogen atoms at positions 1 and 3. The key substituent is the 4-methoxyphenyl (anisyl) group attached to the C-5 position of this uracil ring.
Key Structural Features:
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Pyrimidine-2,4-dione (Uracil) Core: A planar, aromatic heterocyclic system capable of hydrogen bonding through its N-H protons and carbonyl oxygens.
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4-Methoxyphenyl Group: This group consists of a benzene ring substituted with a methoxy (-OCH₃) group. The ether oxygen is a hydrogen bond acceptor, and the phenyl ring can participate in π-π stacking and hydrophobic interactions.
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Tautomerism: The dione structure can theoretically exist in keto-enol or di-enol tautomeric forms, although the diketo form is overwhelmingly predominant under physiological conditions.
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | - |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Calculated |
| Molecular Weight | 218.21 g/mol | Calculated |
| Hydrogen Bond Donors | 2 (N1-H, N3-H) | [2] |
| Hydrogen Bond Acceptors | 3 (2x C=O, 1x -OCH₃) | [2] |
| Predicted LogP | 1.3 | Calculated |
| Rotatable Bonds | 2 | [2] |
Note: Data is for the target compound unless otherwise specified for a closely related analog.
Synthesis and Mechanistic Considerations
The synthesis of 5-aryl uracils can be achieved through several established organic chemistry routes. A common and effective method involves the condensation of a β-aryl-α,β-unsaturated carbonyl compound with urea.
Proposed Synthetic Pathway:
A plausible and efficient synthesis starts from 4-methoxybenzaldehyde.
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Step 1: Knoevenagel Condensation: 4-methoxybenzaldehyde is reacted with an active methylene compound, such as malonic acid, in the presence of a base like pyridine to form 4-methoxycinnamic acid.
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Step 2: Halogenation & Decarboxylation: The resulting cinnamic acid derivative is then brominated at the α-position, followed by decarboxylation to yield an α-bromo-β-(4-methoxyphenyl) intermediate.
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Step 3: Cyclization with Urea: The crucial pyrimidine ring is formed by reacting this intermediate with urea in the presence of a base (e.g., sodium ethoxide). The urea nitrogen atoms act as nucleophiles, displacing the bromide and cyclizing to form the 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione ring system.
This multi-step process leverages well-understood reactions to build the target molecule from simple, commercially available starting materials.
Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Objective: To synthesize the target compound via a multi-step condensation and cyclization pathway.
Materials:
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4-methoxybenzaldehyde
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Malonic acid
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Urea
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Pyridine
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Ethanol (absolute)
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Sodium metal
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N-Bromosuccinimide (NBS)
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Hydrochloric acid (HCl)
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Standard laboratory glassware and purification apparatus (recrystallization, column chromatography).
Procedure:
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Synthesis of 2-(4-methoxyphenyl)malonic acid: In a round-bottom flask, dissolve 4-methoxybenzaldehyde and malonic acid in pyridine. Heat the mixture under reflux for 4-6 hours. Monitor reaction completion by TLC. After cooling, acidify the mixture with HCl to precipitate the product. Filter, wash with cold water, and dry.
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Formation of the α-bromo intermediate: Dissolve the product from step 1 in a suitable solvent (e.g., CCl₄) and add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under UV irradiation until the starting material is consumed. Evaporate the solvent to obtain the crude bromo-acid.
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Cyclization: Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol. To this solution, add urea followed by the dropwise addition of the α-bromo intermediate dissolved in ethanol. Reflux the mixture for 8-12 hours.
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Work-up and Purification: After cooling, neutralize the reaction mixture with HCl. The resulting precipitate is filtered, washed with water, and then ethanol. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.
Self-Validation: The identity and purity of the final product must be confirmed by melting point determination and the spectroscopic methods detailed in the following section.
Spectroscopic and Analytical Characterization
Structural elucidation and confirmation rely on a suite of standard analytical techniques. The data presented below are predictive, based on known values for analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the hydrogen environment in the molecule. The spectrum is typically recorded in a solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N1-H & N3-H | ~10.5 - 11.5 | Broad Singlet (2H) | 2H | Exchangeable with D₂O. Chemical shift can vary.[3] |
| C6-H | ~7.5 - 7.8 | Singlet | 1H | Olefinic proton on the pyrimidine ring. |
| Ar-H (ortho to -OMe) | ~6.9 - 7.1 | Doublet | 2H | Aromatic protons part of an AA'BB' system. |
| Ar-H (meta to -OMe) | ~7.2 - 7.4 | Doublet | 2H | Aromatic protons part of an AA'BB' system. |
| -OCH₃ | ~3.8 | Singlet | 3H | Characteristic singlet for the methoxy group protons.[4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (C2 & C4) | 150 - 165 |
| Ar-C (C-O) | 158 - 162 |
| Ar-C (quaternary, C-pyrimidine) | 125 - 130 |
| C 6 | 135 - 140 |
| Ar-C H (meta to -OMe) | 128 - 132 |
| Ar-C H (ortho to -OMe) | 113 - 116 |
| C 5 | 110 - 115 |
| -OC H₃ | ~55 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying key functional groups.[5]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3100 - 3300 | Stretching (broad)[3] |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Alkyl -OCH₃) | 2850 - 2960 | Stretching |
| C=O (Carbonyl) | 1650 - 1720 | Stretching (strong, may show two distinct bands)[6] |
| C=C (Aromatic & Pyrimidine) | 1500 - 1600 | Stretching |
| C-O (Ether) | 1230 - 1270 | Asymmetric Stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), the expected molecular ion peaks would be:
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[M+H]⁺: m/z 219.07
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[M-H]⁻: m/z 217.06
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[M+Na]⁺: m/z 241.05
Key fragmentation would likely involve the loss of the methoxy group or cleavage of the bond between the two rings.
Potential Biological Activity and Therapeutic Relevance
The 5-substituted uracil scaffold is a validated pharmacophore in drug development. Derivatives have shown a remarkable range of biological activities, making 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione a promising candidate for further investigation.
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Anticancer Activity: Many pyrimidine-2,4-dione derivatives function as antimetabolites or enzyme inhibitors in cancer therapy.[7] For instance, related pyrano[2,3-d]pyrimidine-2,4-dione compounds have been identified as novel PARP-1 inhibitors.[3] The 4-methoxyphenyl moiety is frequently found in inhibitors of kinases like EGFR and VEGFR-2, suggesting this compound could be explored for similar activities.[8]
-
Antiviral Activity: 5-substituted uracils are classic antiviral agents, particularly against herpes viruses and HIV.[1][9] They can act as non-nucleoside inhibitors of viral enzymes.
-
Other Potential Activities: The broader class of dihydropyrimidinones (DHPMs) has been associated with anti-inflammatory, antibacterial, and antidiabetic properties, highlighting the versatility of this core structure.[10]
The specific combination of the uracil core and the 4-methoxyphenyl group provides a balance of hydrogen bonding capacity and lipophilicity that is often favorable for binding to enzyme active sites.
Conclusion
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a molecule of significant scientific interest, built upon the biologically validated uracil scaffold. Its structure combines the hydrogen bonding capabilities of the dione ring with the specific steric and electronic features of the 4-methoxyphenyl substituent. Its synthesis is achievable through established chemical pathways, and its structure can be unequivocally confirmed using a standard battery of spectroscopic techniques. Given the wide range of activities reported for closely related analogs, this compound represents a valuable platform for the design and development of novel therapeutic agents, particularly in the fields of oncology and virology.
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